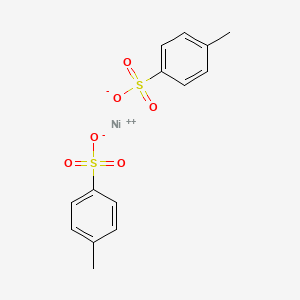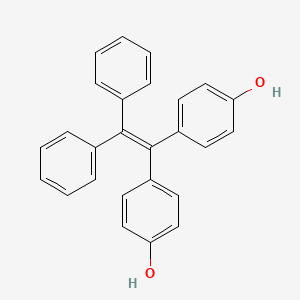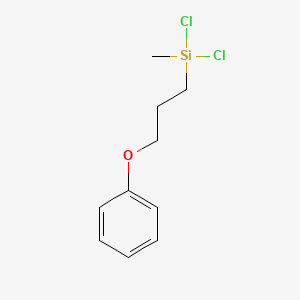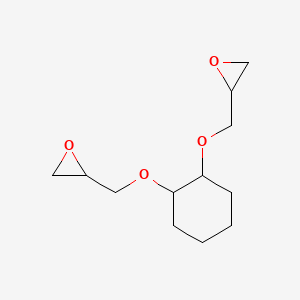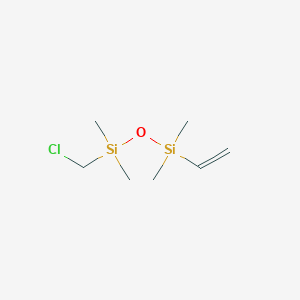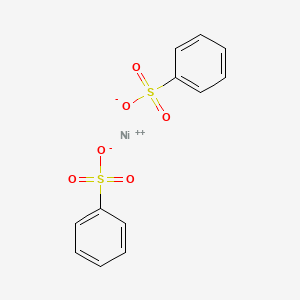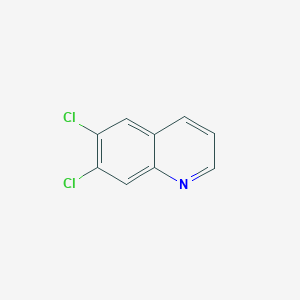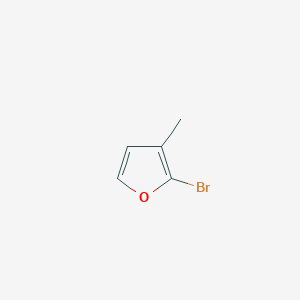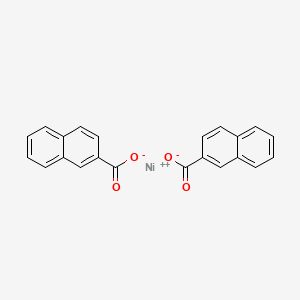
6,7-Dichloroquinoxalin-2-ol
概述
描述
6,7-Dichloroquinoxalin-2-ol: is a chemical compound belonging to the quinoxaline family. It is characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 2nd position on the quinoxaline ring. This compound has been studied for its potential therapeutic and environmental applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoxalin-2-ol typically involves the reaction of 6,7-dichloroquinoxaline with a hydroxylating agent. One common method includes the use of sodium hydroxide in an aqueous medium under reflux conditions. The reaction proceeds as follows: [ \text{6,7-Dichloroquinoxaline} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: 6,7-Dichloroquinoxalin-2-ol can undergo oxidation reactions, typically forming quinoxaline-2,3-dione derivatives.
Reduction: Reduction of this compound can lead to the formation of 6,7-dichloroquinoxaline.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
科学研究应用
Chemistry: 6,7-Dichloroquinoxalin-2-ol is used as an intermediate in the synthesis of other quinoxaline derivatives, which have applications in organic synthesis and materials science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: this compound and its derivatives have shown promise in medicinal chemistry, particularly as potential anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
作用机制
The mechanism of action of 6,7-Dichloroquinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as a competitive antagonist at the glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex. This interaction inhibits the binding of glycine, thereby modulating the activity of the NMDA receptor .
相似化合物的比较
- 6,7-Dichloroquinoxaline-2,3-dione
- 6,7-Dinitroquinoxaline-2,3-dione
- 6-Nitro-7-cyanoquinoxaline-2,3-dione
Comparison: 6,7-Dichloroquinoxalin-2-ol is unique due to the presence of the hydroxyl group at the 2nd position, which imparts distinct chemical properties and reactivity compared to its analogs. For example, 6,7-Dichloroquinoxaline-2,3-dione lacks the hydroxyl group and exhibits different biological activity, particularly in its interaction with the NMDA receptor .
属性
IUPAC Name |
6,7-dichloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVJLKWSNDCCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560132 | |
| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78470-95-8 | |
| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

